- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-dieneTetrahedron Letters, 2013, 54(32), 4247-4249,
Cas no 60886-80-8 ((1S)-(-)-(10-Camphorsulfonyl)imine)

60886-80-8 structure
Nom du produit:(1S)-(-)-(10-Camphorsulfonyl)imine
Numéro CAS:60886-80-8
Le MF:C10H15NO2S
Mégawatts:213.29660153389
MDL:MFCD09992876
CID:90080
PubChem ID:87566403
(1S)-(-)-(10-Camphorsulfonyl)imine Propriétés chimiques et physiques
Nom et identifiant
-
- (1S)-(-)-Camphorsulfonylimine
- (7S)-10,10-dimethyl-5-thia-4-azatricyclo-(5.2.1.0
- (2S)-Bornane-10,2-sultam
- Bornanesultam
- SCamphorsulfonylimine
- (1S)-(-)-(10-Camphorsulfonyl)imine
- (3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
- (-)-10-Camphorsulfonimine
- (3aS)-(-)-4,5,6,7-Tetrahydro-8,8-Dimethyl-3H-3a,6-Methano-2,1-Benzisothiazole 2,2-Dioxide
- (1S)-(?)-Camphorsulfonylimine
- (-)-10-Mercaptoisoborneol
- (-)-10-sulfanylisoborneol
- (-)-camphorylsulfonyl imine
- (1S)-(-)-10-Mercaptoisoborneol
- (1S)-(-)-5,10-camphorsulfonylimine
- (1S,2R,4R)-(-)-10-mercapt
- (3aS)-8,8-Dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazol-2,2-dioxid
- (3aS)-8,8-dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazole-2,2-dioxide
- 1S-(-)-10-Mercaptoisoborneol
- AG-G-78940
- AGN-PC-00KA98
- ANW-43983
- CTK8B4136
- KB-00776
- M1341
- (7S)-(-)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-Dioxide
- (3aS,6R)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide
- (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
- (3aR)-(+)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide
- ZB004141
- (3aR)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3aalpha,6alpha-metha
- 3H-3a,6-Methano-2,1-benzisothiazole, 4,5,6,7-tetrahydro-8,8-dimethyl-, 2,2-dioxide, (3aS)-
- (-)-Camphorsulfonyl imine
-
- MDL: MFCD09992876
- Piscine à noyau: 1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10?/m1/s1
- La clé Inchi: ZAHOEBNYVSWBBW-PVSHWOEXSA-N
- Sourire: CC1([C@]2([H])CCC31CS(=O)(=O)N=C3C2)C
- BRN: 85296
Propriétés calculées
- Qualité précise: 213.08200
- Masse isotopique unique: 213.082
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 0
- Complexité: 430
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.1
- Surface topologique des pôles: 54.9
Propriétés expérimentales
- Couleur / forme: Poudre blanche
- Dense: 1.50
- Point de fusion: 227.0 to 231.0 deg-C
- Point d'ébullition: 337 ºC
- Point d'éclair: 158 ºC
- Indice de réfraction: -31 ° (C=2, CHCl3)
- Le PSA: 54.88000
- Le LogP: 2.11350
- Activités optiques: [α]19/D −34°, c = 1 in chloroform
(1S)-(-)-(10-Camphorsulfonyl)imine Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26; S36
-
Identification des marchandises dangereuses:
- Terminologie du risque:R36/37/38
- Conditions de stockage:Sealed in dry,Room Temperature
(1S)-(-)-(10-Camphorsulfonyl)imine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A204918-1g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 1g |
$7.0 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S856486-10g |
(1S)-(-)-(10-Camphorsulfonyl)imine |
60886-80-8 | 98.00%LC&N | 10g |
¥340.00 | 2022-10-10 | |
eNovation Chemicals LLC | D955073-25g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 25g |
$85 | 2024-06-07 | |
TRC | C175085-1g |
(1S)-(-)-(10-Camphorsulfonyl)imine |
60886-80-8 | 1g |
$ 69.00 | 2023-09-08 | ||
Alichem | A059004047-25g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 25g |
$235.44 | 2023-09-01 | |
Alichem | A059004047-100g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 100g |
$545.40 | 2023-09-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20823-25g |
(1S)-(-)-Camphorsulfonylimine, 98+% |
60886-80-8 | 98+% | 25g |
¥8123.00 | 2023-06-02 | |
TRC | C175085-1000mg |
(1S)-(-)-(10-Camphorsulfonyl)imine |
60886-80-8 | 1g |
$ 69.00 | 2023-04-18 | ||
Ambeed | A204918-100g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 100g |
$228.0 | 2025-02-20 | |
Ambeed | A204918-5g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 5g |
$16.0 | 2025-02-20 |
(1S)-(-)-(10-Camphorsulfonyl)imine Méthode de production
Méthode de production 1
Conditions de réaction
1.1R:NH4OH
2.1R:HCl
2.1R:HCl
Référence
Méthode de production 2
Conditions de réaction
1.1
2.1
2.1
Référence
- Product subclass 1: cyclic alkanesulfonic acid derivativesScience of Synthesis, 2007, 39, 735-743,
Méthode de production 3
Conditions de réaction
1.1R:SOCl2, 2 h, 0°C; 0°C → rt; 2 h, rt; 3-4 h, rt
1.2R:H2O, S:H2O, cooled
1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C
1.4S:PhMe, 4 h, reflux
1.2R:H2O, S:H2O, cooled
1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C
1.4S:PhMe, 4 h, reflux
Référence
- Improved procedure for the synthesis of (2R)-N-propenoylbornane-2,10-sultamOrganic Preparations and Procedures International, 2008, 40(2), 209-213,
Méthode de production 4
Conditions de réaction
1.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
Référence
- Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxidesFaming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008,
Méthode de production 5
Conditions de réaction
1.1R:SOCl2, S:CH2Cl2, 45 min, 80°C; overnight, reflux; reflux → rt
1.2R:NH3, S:H2O, 0°C; 3 h, rt
1.3S:PhMe, 4 h, reflux
1.2R:NH3, S:H2O, 0°C; 3 h, rt
1.3S:PhMe, 4 h, reflux
Référence
- Palladium-Catalyzed Stereoselective Cyclization of in Situ Formed Allenyl Hemiacetals: Synthesis of Rosuvastatin and PitavastatinOrganic Letters, 2018, 20(11), 3286-3290,
Méthode de production 6
Conditions de réaction
1.1R:H2SO4, R:Ac2O
2.1R:SOCl2
3.1R:NH4OH
4.1R:HCl
2.1R:SOCl2
3.1R:NH4OH
4.1R:HCl
Référence
- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-dieneTetrahedron Letters, 2013, 54(32), 4247-4249,
Méthode de production 7
Conditions de réaction
1.1R:SOCl2, S:CHCl3, 3 h, 60°C
Référence
- Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloridePhosphorus, 2017, 192(5), 485-489,
Méthode de production 8
Conditions de réaction
1.1R:NH4OH
2.1
2.1
Référence
- 10-Camphorsulfonyl chloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8,
Méthode de production 9
Conditions de réaction
1.1R:SOCl2
2.1R:NH4OH
3.1R:HCl
2.1R:NH4OH
3.1R:HCl
Référence
- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-dieneTetrahedron Letters, 2013, 54(32), 4247-4249,
Méthode de production 10
Conditions de réaction
1.1R:HCl
Référence
- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-dieneTetrahedron Letters, 2013, 54(32), 4247-4249,
Méthode de production 11
Conditions de réaction
1.1R:SOCl2, rt; 10 min, rt; 1.5 h, 80°C
1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C
2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C
2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
Référence
- Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxidesFaming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008,
Méthode de production 12
Conditions de réaction
1.1R:SOCl2
2.1R:NH4OH
3.1
2.1R:NH4OH
3.1
Référence
- 10-Camphorsulfonyl chloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8,
Méthode de production 13
Conditions de réaction
1.1
Référence
- 10-Camphorsulfonyl chloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8,
Méthode de production 14
Conditions de réaction
1.1
Référence
- Product subclass 1: cyclic alkanesulfonic acid derivativesScience of Synthesis, 2007, 39, 735-743,
Méthode de production 15
Conditions de réaction
1.1
Référence
- Metal-Free Synthesis of the Methanol Solvate of (S)-Omeprazole Potassium Salt Using (1R)-(-)-10-Camphorsulfonyloxaziridine: Oxidation Process Development and Optical Purity Enhancement StrategyOrganic Process Research & Development, 2018, 22(3), 321-327,
(1S)-(-)-(10-Camphorsulfonyl)imine Raw materials
- (1S)-(+)-10-Camphorsulfonamide
- D-Camphor-10-sulfonyl chloride
- (+)-Camphor
- Bicyclo[2.2.1]heptane-1-methanesulfonamide, 7,7-dimethyl-2-oxo-
- (1R)-(-)-10-Camphorsulfonic Acid
- (1S)-(+)-Camphor-10-sulphonic acid
(1S)-(-)-(10-Camphorsulfonyl)imine Preparation Products
(1S)-(-)-(10-Camphorsulfonyl)imine Littérature connexe
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
3. Back matter
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:60886-80-8)(1S)-(-)-(10-Camphorsulfonyl)imine

Pureté:99%
Quantité:100g
Prix ($):204.0